molecular formula C9H7N5 B040366 [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine CAS No. 111339-69-6

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine

Cat. No. B040366
M. Wt: 185.19 g/mol
InChI Key: FFZHBEONWXFMPA-UHFFFAOYSA-N
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Description

“[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .


Synthesis Analysis

The synthesis of “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” is complex and versatile, making it an important structural template for the design and synthesis of novel biologically relevant compounds .


Chemical Reactions Analysis

The chemical reactions involving “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” include a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .

Future Directions

The future directions for “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” involve further optimization of the retrieved hit compounds for potential applications in drug discovery . The scaffold is considered versatile and holds potential for the design and synthesis of novel biologically relevant compounds .

properties

IUPAC Name

triazolo[1,5-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-9-8-5-11-13-14(8)7-4-2-1-3-6(7)12-9/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHBEONWXFMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CN=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548167
Record name [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine

CAS RN

111339-69-6
Record name [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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